molecular formula C10H8Cl2O2 B2968254 Methyl 3-(3,4-dichlorophenyl)acrylate CAS No. 20883-95-8; 82475-75-0

Methyl 3-(3,4-dichlorophenyl)acrylate

Cat. No.: B2968254
CAS No.: 20883-95-8; 82475-75-0
M. Wt: 231.07
InChI Key: OHYZLVVWECFWBY-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3,4-dichlorophenyl)acrylate is an organic compound featuring a phenyl ring substituted with two chlorine atoms at the 3- and 4-positions, conjugated to an acrylate ester group (CH₂=CHCOOCH₃). The dichlorophenyl moiety is known to enhance lipophilicity and bioactivity, as seen in herbicidal agents like 3-(3,4-dichlorophenyl)-1,1-dimethylurea .

Properties

IUPAC Name

methyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYZLVVWECFWBY-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs (Table 1) highlight how variations in substituents influence properties:

Compound Name CAS Number Substituents Key Properties/Applications
Methyl 3-(4-hydroxyphenyl)acrylate 3943-97-3 4-hydroxyphenyl Higher polarity; used in pharmacological research
Ethyl 3-(4-methoxyphenyl)acrylate 1929-30-2 4-methoxyphenyl Enhanced electron density; potential antioxidant activity
(Z)-Ethyl 3-(3,4-dihydroxyphenyl)acrylate 74257-25-3 3,4-dihydroxyphenyl Antioxidant properties; used in food/cosmetic research
t-Butyl (E)-3-(3,4-dichlorophenyl)acrylate N/A t-butyl ester High-yield synthesis (87%); herbicidal intermediate

Key Observations:

  • Electron-Withdrawing vs.
  • Lipophilicity : Dichlorophenyl derivatives exhibit higher logP values than hydroxylated analogs, favoring membrane permeability in biological systems.

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